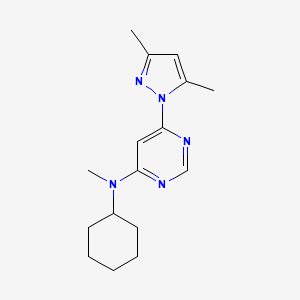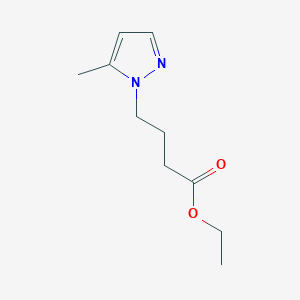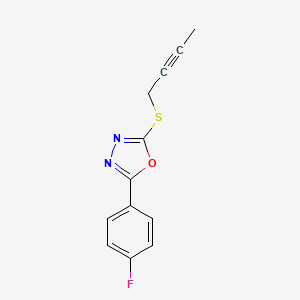![molecular formula C16H24F3N3O3S B12237234 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237234.png)
3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoropropanesulfonyl group, and a pyrrolidinylmethoxy group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The tert-butyl group is introduced through alkylation reactions, while the trifluoropropanesulfonyl group is added via sulfonylation reactions. The pyrrolidinylmethoxy group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrrolidinylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the trifluoropropanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24F3N3O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C16H24F3N3O3S/c1-15(2,3)13-4-5-14(21-20-13)25-11-12-6-8-22(10-12)26(23,24)9-7-16(17,18)19/h4-5,12H,6-11H2,1-3H3 |
InChI Key |
YDGMYGYFKGZJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopropyl-3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12237153.png)
![1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B12237160.png)
![2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12237162.png)

![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12237167.png)

![2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12237177.png)
![2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12237191.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12237199.png)
![3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12237200.png)
![5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12237202.png)
![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12237206.png)

![N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B12237221.png)
